BenchChemオンラインストアへようこそ!

PWT33597

Renal cell carcinoma Xenograft efficacy Tumor growth inhibition

PWT33597, also referred to as VDC-597, is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase. It was rationally designed from a pan-Class I PI3K scaffold (ZSTK474) to achieve a balanced inhibition profile against both PI3Kα and mTOR, with biochemical IC50 values of 19 nM and 14 nM, respectively, while maintaining approximately 10-fold selectivity over the PI3Kγ and PI3Kδ isoforms.

Molecular Formula
Molecular Weight
Cat. No. B1574720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePWT33597
SynonymsPWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PWT33597 (VDC-597): A Balanced Dual PI3Kα/mTOR Inhibitor for Oncology Research and Preclinical Procurement


PWT33597, also referred to as VDC-597, is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase. It was rationally designed from a pan-Class I PI3K scaffold (ZSTK474) to achieve a balanced inhibition profile against both PI3Kα and mTOR, with biochemical IC50 values of 19 nM and 14 nM, respectively, while maintaining approximately 10-fold selectivity over the PI3Kγ and PI3Kδ isoforms [1]. The compound has completed Phase I human clinical trials in advanced malignancies (NCT01407380) and is under investigation for veterinary oncology applications [2]. Its differentiation stems from a designed, balanced dual mechanism—not simply additive inhibition—which effectively suppresses both mTORC1 and mTORC2 signaling while blocking PI3K pathway feedback reactivation, a limitation of single-agent rapalogs or selective PI3K inhibitors [3].

Why Generic PI3K or mTOR Inhibitors Cannot Substitute for PWT33597 in Targeted Tumor Models


Broad-spectrum PI3K inhibitors or rapalogs (mTORC1-specific allosteric inhibitors) are frequently considered interchangeable in PI3K/AKT/mTOR pathway research, but this assumption disregards critical differences in target coverage and feedback biology. Rapamycin and its analogs inhibit only mTORC1, leaving mTORC2-AKT signaling intact and often triggering compensatory PI3K pathway activation via loss of S6K-IRS1 negative feedback [1]. Pan-PI3K inhibitors such as GDC-0941 spare mTOR entirely, allowing mTORC1/2-driven proliferation to persist [1]. Even other dual PI3K/mTOR inhibitors (e.g., BEZ235) exhibit different isoform selectivity profiles and pharmacokinetic properties that preclude one-to-one substitution [2]. PWT33597 was explicitly designed to achieve balanced, potent dual inhibition with a defined PI3Kα preference and minimal off-target kinase binding [2]. Substituting any generic PI3K or mTOR agent for PWT33597 therefore introduces pharmacodynamic uncertainty, making experimental reproducibility and cross-study comparisons unreliable.

Quantitative Differentiation Evidence for PWT33597 Relative to Key Comparators


Superior In Vivo Tumor Growth Inhibition in 786-0 Renal Xenograft Model vs. Rapamycin, Sorafenib, and GDC-0941

In a head-to-head in vivo comparison using the 786-0 renal cell carcinoma xenograft model (VHL -/-, PTEN -/-), PWT33597 achieved 93% tumor growth inhibition (TGI), significantly exceeding the maximal effects of sorafenib (64% TGI), rapamycin (largely cytostatic, TGI not reaching regression), and the pan-PI3K inhibitor GDC-0941 (49% TGI) [1]. The superior efficacy is attributed to simultaneous blockade of mTORC1, mTORC2, and PI3Kα signaling, which prevents feedback reactivation observed with single-pathway inhibitors [1].

Renal cell carcinoma Xenograft efficacy Tumor growth inhibition

Defined PI3Kα Isoform Selectivity Over PI3Kδ and PI3Kγ vs. Pan-Class I Inhibitors

PWT33597 was optimized from the pan-Class I PI3K lead ZSTK474 through iterative medicinal chemistry to achieve a selectivity window favoring PI3Kα (IC50 = 26 nM) over PI3Kδ (IC50 = 291 nM) and PI3Kγ (approx. 10-fold selectivity, IC50 ~190-260 nM) [1]. This contrasts with ZSTK474, which inhibits all Class I PI3K isoforms with IC50 values in the low nanomolar range [1]. The selectivity profile was deliberately engineered to spare PI3Kδ (critical for immune function) while targeting the oncogenic PI3Kα isoform most frequently mutated in solid tumors [1].

PI3K isoform selectivity Kinase profiling Target specificity

Kinome-Wide Selectivity: Negligible Off-Target Kinase Binding Across 442-Kinase Panel

Profiling of PWT33597 against 442 protein kinases using the Ambit KinomeScan platform revealed little or no cross-reactivity with either serine/threonine or tyrosine kinases, and there was minimal binding to an additional panel of 64 pharmacologically relevant targets [1]. This broad selectivity contrasts with many earlier-generation dual PI3K/mTOR inhibitors such as BEZ235, which exhibit measurable off-target binding to kinases including Aurora A, FLT3, and others at therapeutically relevant concentrations [1].

Kinome selectivity Off-target profiling Chemical probe quality

Favorable Cytochrome P450 Interaction Profile vs. BEZ235 and Rapalogs

PWT33597 demonstrates minimal potential for cytochrome P450 enzyme inhibition and is not extensively metabolized in vivo across multiple preclinical species, as reported in both the AACR 2011 preclinical characterization and the 2014 design paper [1][2]. This contrasts with BEZ235, which is known to inhibit CYP3A4, CYP2C9, and other CYP isoforms, and with rapamycin, which is a substrate and inhibitor of CYP3A4/P-glycoprotein, creating significant drug-drug interaction (DDI) risks [1][2].

Drug metabolism CYP450 inhibition Preclinical pharmacokinetics

Preclinically Validated Durable Target Engagement and PK/PD Relationship

Following a single oral dose in vivo, PWT33597 produces durable inhibition of both PI3K and mTOR pathway signaling in xenograft tumors, with high compound distribution into tumors and a robust PK/PD relationship defined across models [1]. Cellular IC50 values for pathway protein phosphorylation (pAKT S473, pS6) in PI3Kα-mutant tumor lines (NCI-H460, HCT116) closely matched biochemical IC50 values, confirming efficient cellular target engagement [1]. In canine hemangiosarcoma (HSA) cells, VDC-597 (PWT33597) suppressed AKT and 4EBP1 phosphorylation with a cellular IC50 of approximately 0.3 µM, a concentration predicted to be clinically achievable [2].

Pharmacodynamics Target engagement PK/PD modeling

High-Impact Application Scenarios for PWT33597 Based on Quantitative Differentiation Evidence


PTEN-Null or PI3Kα-Mutant Renal Cell Carcinoma Xenograft Efficacy Studies

PWT33597 is the procurement choice for maximum tumor regression in PTEN-null renal models. In the 786-0 (PTEN -/-, VHL -/-) xenograft study, PWT33597 achieved 93% TGI, substantially surpassing sorafenib (64% TGI), rapamycin (cytostatic), and GDC-0941 (49% TGI) in the same experimental system [1]. The dual mTORC1/mTORC2 targeting, combined with PI3Kα inhibition, directly addresses the rapalog-resistance mechanisms observed in RCC, making PWT33597 the preferred reference compound for preclinical RCC efficacy benchmarking.

Mechanistic Studies Requiring Clean Kinase Selectivity Profiles

When experimental designs require a PI3K/mTOR inhibitor with minimal confounding off-target kinase activity, PWT33597's kinome-wide selectivity (0 significant hits across 442 kinases plus 64 pharmacologically relevant targets at 1 µM) makes it a superior chemical probe over BEZ235 or other dual inhibitors [2]. This clean profile is critical for studies attributing phenotypic effects specifically to PI3Kα/mTOR pathway blockade rather than polypharmacology.

Drug–Drug Interaction-Sensitive In Vivo Combination Studies

For combination therapy studies where CYP-mediated drug-drug interactions would confound interpretation, PWT33597's negligible CYP inhibition profile provides an experimental advantage over BEZ235 (CYP3A4/CYP2C9 inhibitor) and rapamycin (CYP3A4/P-gp substrate and inhibitor) [3][4]. This enables cleaner co-administration with standard-of-care agents such as doxorubicin, where additive antiproliferative effects have already been demonstrated in canine HSA models [5].

Veterinary and Comparative Oncology Translational Research

PWT33597 (as VDC-597) has been directly validated in canine hemangiosarcoma, suppressing AKT and 4EBP1 phosphorylation with a cellular IC50 of approximately 0.3 µM—a concentration predicted to be clinically achievable [5]. This translational path from human Phase I clinical trials to veterinary oncology makes PWT33597 uniquely positioned for comparative oncology studies investigating PI3K/mTOR pathway dependencies across species.

Quote Request

Request a Quote for PWT33597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.